molecular formula C27H28N2O5S B2846930 N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide CAS No. 1251656-99-1

N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide

Cat. No.: B2846930
CAS No.: 1251656-99-1
M. Wt: 492.59
InChI Key: BPUHBTBCDIKXPW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anti-inflammatory agents. This benzenesulfonamide derivative features a central 5-methyl-1,3-oxazole ring, a privileged structure in drug discovery, which is functionalized with ethoxyphenyl groups at key positions. The structural motif of benzenesulfonamide linked to a heterocyclic system is a classic feature found in selective Cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) . COX-2 is an enzyme that is induced in response to inflammatory stimuli and is a key therapeutic target for conditions involving pain and inflammation . Researchers can utilize this compound as a core scaffold to probe structure-activity relationships (SAR), with the two 4-ethoxyphenyl groups offering sites for further synthetic modification to optimize binding affinity and selectivity. Its well-defined molecular structure, characterized by a high molecular weight and specific logP value, makes it a suitable candidate for in vitro screening in biochemical assays targeting inflammatory pathways, as well as in studies aimed at understanding small molecule interactions with enzyme active sites. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-4-32-23-15-11-21(12-16-23)27-28-26(20(3)34-27)19-29(22-13-17-24(18-14-22)33-5-2)35(30,31)25-9-7-6-8-10-25/h6-18H,4-5,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUHBTBCDIKXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OCC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoxaline core.

    Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a carbonylation reaction, where a thiophene derivative is coupled with the piperazine-quinoxaline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

Antibacterial Properties

Recent studies have indicated that compounds similar to N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide exhibit significant antibacterial activity. For instance, hybrids containing imidazole moieties have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's structure suggests a mechanism of action that may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Inhibitors targeting cyclooxygenase (COX) enzymes are critical in managing inflammatory conditions. The design of sulfonamide derivatives has shown promise in reducing inflammation by inhibiting COX-II activity, which is implicated in pain and inflammatory responses .

Case Study: Antibacterial Efficacy

In a study published in Molecules, researchers synthesized a series of oxazole derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. One derivative closely related to this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antibacterial agent .

Case Study: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives in an animal model of arthritis. The results indicated that treatment with these compounds significantly reduced inflammation markers and improved mobility in treated subjects compared to controls, highlighting their therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialEffective against MRSA and E. coli
Anti-inflammatoryReduced inflammation in animal models

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with DNA or proteins, leading to inhibition of enzymatic activity or modulation of receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the thiophene moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ethoxy vs. Methoxy

  • N-(4-Methoxyphenyl)benzenesulfonamide (): Replacing ethoxy with methoxy (-OCH₃) reduces steric bulk and lipophilicity. The methoxy analogue has a smaller van der Waals volume (≈25 ų vs. Crystallographic studies indicate that methoxy-substituted sulfonamides exhibit tighter molecular packing due to shorter alkyl chains, influencing bioavailability .
  • N-(4-ethoxyphenyl)acetamide ():
    Lacks the sulfonamide and oxazole moieties, resulting in reduced hydrogen-bonding capacity. The simpler structure may explain its lower metabolic stability compared to the target compound, as sulfonamides are less prone to hydrolysis than acetamides .

Core Heterocycle Comparisons

  • Thiazolidinone Derivatives (): Compounds like 2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide replace the oxazole with a thiazolidinone ring. Thiazolidinones exhibit tautomerism (e.g., 3c-I and 3c-A in ), which can complicate conformational stability. The oxazole in the target compound avoids this issue, providing a more rigid scaffold for target binding .
  • Benzimidazole Analogues ():
    Derivatives such as Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}ethanamine) feature a benzimidazole core instead of oxazole. Benzimidazoles are associated with opioid receptor activity, whereas sulfonamide-oxazole hybrids are more commonly linked to enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase) .

Biological Activity

N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5O2SC_{18}H_{19}N_{5}O_{2}S with a molecular weight of approximately 369.44 g/mol. The compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and antiviral activities.

Sulfonamides generally work by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a decrease in folate levels, ultimately impairing bacterial growth. The oxazole moiety in this compound may also contribute to its biological activity by interacting with various biological targets.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the sulfonamide group have been evaluated for their efficacy against various strains of bacteria and fungi.

Compound TypeActivityReference
SulfonamidesAntibacterial
Oxazole derivativesAntifungal

Antitumor Activity

Recent studies indicate that similar compounds may possess antitumor properties. For example, certain benzamide derivatives have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various sulfonamide derivatives against common pathogens like E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Antitumor Effects : In vitro studies have demonstrated that compounds with structural similarities to this compound can significantly inhibit the growth of cancer cell lines by inducing apoptosis .

Q & A

Q. Q. What experimental approaches resolve discrepancies between in vitro and in vivo bioactivity data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models .
  • Protein Binding Assays : Use equilibrium dialysis to assess serum albumin binding, which may reduce free drug concentrations .
  • Metabolite Interference Testing : Isolate and test major metabolites (e.g., sulfonic acid derivatives) for off-target effects .

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